molecular formula C12H13N B013038 2,7,8-Trimethylquinoline CAS No. 102871-68-1

2,7,8-Trimethylquinoline

Cat. No. B013038
M. Wt: 171.24 g/mol
InChI Key: OQMCEPGEODDVJR-UHFFFAOYSA-N
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Description

2,7,8-Trimethylquinoline is a chemical compound1. However, there is limited information available about this specific compound. It is known to be a derivative of quinoline, which is a heterocyclic aromatic organic compound2.



Synthesis Analysis

The synthesis of quinoline derivatives is a well-studied area in organic chemistry3. However, specific methods for the synthesis of 2,7,8-Trimethylquinoline are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of 2,7,8-Trimethylquinoline is not explicitly provided in the search results. However, it can be inferred from the name that it is a quinoline molecule with methyl groups attached to the 2nd, 7th, and 8th positions4.



Chemical Reactions Analysis

Specific chemical reactions involving 2,7,8-Trimethylquinoline are not readily available in the literature. However, quinoline derivatives are known to participate in a variety of chemical reactions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2,7,8-Trimethylquinoline are not explicitly mentioned in the search results. However, similar compounds like 2,5,7-Trimethylquinoline have been reported to be liquid at room temperature7.


Scientific Research Applications

  • Antitumor Activity : Some derivatives of 2,7,8-Trimethylquinoline, like methoxy-indolo[2,1-a]isoquinolines, have shown potential antitumor activity. Specifically, compounds like trimethoxy-5,6-dihydroindoloisoquinoline and tetramethoxy-8f exhibited significant inhibition of cell proliferation in leukemia (Ambros, Angerer, & Wiegrebe, 1988).

  • Fluorimetric Properties : The fluorescence intensity of derivatives like 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) correlates with its concentration, making it useful for determining its concentration in polymer additives and specific rubber samples (Moldovan, Alexandrescu, Vasilescu, & Radu, 2006).

  • Treatment and Prophylaxis of Pneumocystis Pneumonia : 8-Aminoquinolines derived from 2,7,8-Trimethylquinoline have shown efficacy in treating and preventing Pneumocystis pneumonia at low doses, exhibiting greater activity than primaquine and comparable to trimethoprim-sulfamethoxazole (Bartlett et al., 1991).

  • Bioaccumulation and Excretion : High doses of TMQ can lead to bioaccumulation in tissues, but these residues dissipate after discontinuing dosing (Ioannou et al., 1987).

  • Chemical Synthesis : Silver ions can catalyze the formation of a C-N bond in 1,2-dihydro-2,2,4-trimethylquinolines, leading to the creation of dimeric compounds (Fotie, Rhodus, Taha, & Reid, 2012).

  • Antioxidant Properties : Derivatives like THQ are being studied for their antioxidant properties and potential as preservatives in animal feeds, showing less cytotoxicity and genotoxicity than ethoxyquin (Blaszczyk & Skolimowski, 2006).

  • Potential in Treating Neurodegenerative Diseases : Recent advances in the synthesis of 8-hydroxyquinolines, a derivative of 2,7,8-Trimethylquinoline, show promise in developing effective and low-toxic drugs for various diseases, including cancer and potentially Alzheimer's disease (Saadeh, Sweidan, & Mubarak, 2020).

  • Antibacterial Activity : New derivatives like 8-nitrofluoroquinolone have shown promising antibacterial activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).

  • Toxicological Effects : Ethoxyquin, a common derivative, has raised safety concerns due to its potential harmful effects, including DNA damage and cytotoxicity, especially at high concentrations (Blaszczyk, Augustyniak, & Skolimowski, 2013).

Safety And Hazards

Specific safety and hazard information for 2,7,8-Trimethylquinoline is not readily available in the literature. However, similar compounds like 4-Chloro-2,7,8-trimethylquinoline are classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)8.


Future Directions

The future directions for the study and application of 2,7,8-Trimethylquinoline are not explicitly mentioned in the search results. However, quinoline derivatives are of interest in various fields, including medicinal chemistry, due to their wide range of biological activities6.


properties

IUPAC Name

2,7,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-4-6-11-7-5-9(2)13-12(11)10(8)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMCEPGEODDVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588900
Record name 2,7,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7,8-Trimethylquinoline

CAS RN

102871-68-1
Record name 2,7,8-Trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102871-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
VV Tkachev, YA Sayapin, IV Dorogan… - Russian Journal of …, 2013 - Springer
Acid-catalyzed reaction of 6,10a-dihydroxy-3,4a,7,9-tetra(tert-butyl)-1,2,4a,10a-tetrahydrodibenzo-[b,e][1,4]dioxine-1,2-dione with 4-chloro-2,7,8-trimethylquinoline gave previously …
VV Tkachev, YA Sayapin, IV Dorogan… - Russian Chemical …, 2017 - Springer
The reaction of 4-chloro-2,7,8-trimethylquinoline with 4,6-di(tert-butyl)-3-(piperidin- 1-ylmethyl)-1,2-benzoquinone, which was prepared by the in situ oxidation of 4,6-di(tert- butyl)-3-(…
VI Minkin, SM Aldoshin, VN Komissarov… - Russian chemical …, 2006 - Springer
A new method was developed for the synthesis of functionalized β-tropolones based on acid-catalyzed condensation of 2-methylquinoline derivatives with 3,5-di(tert-butyl)-1,2-…
P Fuchs, U Hess, HH Holst, H Lund - Acta Chem. Scand. B, 1981 - actachemscand.org
RESULTS Cyclic voltammerry. CV was performed both in the absence and the presence of carbon dioxide in a range of sweep rates (v) from 0.4-103 V s ‘‘. The medium was N, N-…
Number of citations: 57 actachemscand.org
M Sainsbury - Annual Reports Section" B"(Organic Chemistry), 1981 - pubs.rsc.org
Following the example set last year, this report beings with a survey of the more important recent contributions to mechanistic electrochemistry. A review has been published in which …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
W Luo, WQ Lu, KQ Cui, Y Liu, J Wang… - Medicinal Chemistry …, 2012 - Springer
A series of N 1 -{4-[(10S)-dihydroartemisinin-10-oxyl]}phenylmethylene-N 2 -(2-methylquinoline-4-yl) hydrazine derivatives 9a–9n possessing 4-quinolylhydrazone and artemisinin …
Y Mei, J Liu, L Wang, P Li - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
The condensation of anilines and alkenyl ethers has been demonstrated by employing visible-light photoredox catalysis. The resulting method enables the synthesis of substituted 2-…
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk

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